Ethyl 5-(4-biphenyl)-5-oxovalerate
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Description
Synthesis Analysis
The synthesis of related compounds, such as photolabile protecting groups, is described in the first paper. The compound bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol is synthesized from 4,5-dimethoxy-2-nitrobenzyl alcohol in three steps with good yields . This suggests that the synthesis of Ethyl 5-(4-biphenyl)-5-oxovalerate could potentially be achieved through a multi-step process, possibly involving the formation of an intermediate similar to the one described.
Molecular Structure Analysis
While the molecular structure of Ethyl 5-(4-biphenyl)-5-oxovalerate is not analyzed in the papers, the structure of bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol is likely to have some common features, such as aromatic rings and ester groups . These features can affect the stability and reactivity of the molecule.
Chemical Reactions Analysis
The second paper discusses the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which shares a similar ethyl ester moiety with Ethyl 5-(4-biphenyl)-5-oxovalerate . The study found that upon irradiation at 300 nm, the compound undergoes two competing photolytic pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene . This information could be relevant when considering the photostability and potential photochemical reactions of Ethyl 5-(4-biphenyl)-5-oxovalerate.
Physical and Chemical Properties Analysis
Neither paper directly provides information on the physical and chemical properties of Ethyl 5-(4-biphenyl)-5-oxovalerate. However, the stability of the photolabile protecting group against acidic and basic conditions described in the first paper , and the photolytic behavior discussed in the second paper , can be used to infer that Ethyl 5-(4-biphenyl)-5-oxovalerate may also exhibit stability under similar conditions and have specific photolytic properties.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-oxo-5-(4-phenylphenyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-2-22-19(21)10-6-9-18(20)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFALTPGIZYXFHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577550 |
Source
|
Record name | Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-biphenyl)-5-oxovalerate | |
CAS RN |
138247-17-3 |
Source
|
Record name | Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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